molecular formula C26H28N2O4 B247812 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

Cat. No. B247812
M. Wt: 432.5 g/mol
InChI Key: GLGDZDFMUQUVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to activate the ERK1/2 and AKT pathways, which are involved in cell survival and proliferation. It also inhibits the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects:
2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several antioxidants in the body, including glutathione and superoxide dismutase. 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, it has been shown to increase the levels of several neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential anti-tumor effects. 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to inhibit the growth of several types of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone, which could lead to the development of new drugs with similar effects.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone involves several steps, including the reaction of 4-methoxyphenol with 2-chloroethyl ethyl ether, followed by the reaction of the resulting compound with 4-(3-phenoxybenzyl)piperazine. The final step involves the reaction of the resulting compound with 4-(3-phenoxyphenyl)benzaldehyde. The synthesis of 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been optimized over the years to improve yield and purity.

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has also been studied for its potential anti-inflammatory and anti-tumor effects.

properties

Product Name

2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28N2O4/c1-30-22-10-12-23(13-11-22)31-20-26(29)28-16-14-27(15-17-28)19-21-6-5-9-25(18-21)32-24-7-3-2-4-8-24/h2-13,18H,14-17,19-20H2,1H3

InChI Key

GLGDZDFMUQUVQG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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